Cpenspm

Description

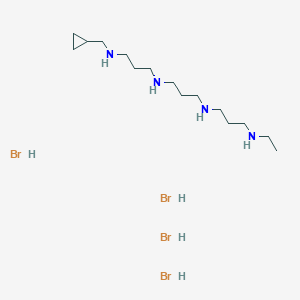

Structure

3D Structure of Parent

Properties

CAS No. |

151915-04-7 |

|---|---|

Molecular Formula |

C15H38Br4N4 |

Molecular Weight |

594.1 g/mol |

IUPAC Name |

N'-[3-[3-(cyclopropylmethylamino)propylamino]propyl]-N-ethylpropane-1,3-diamine;tetrahydrobromide |

InChI |

InChI=1S/C15H34N4.4BrH/c1-2-16-8-3-9-17-10-4-11-18-12-5-13-19-14-15-6-7-15;;;;/h15-19H,2-14H2,1H3;4*1H |

InChI Key |

OLCQVJHEMKSSKL-UHFFFAOYSA-N |

SMILES |

CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |

Canonical SMILES |

CCNCCCNCCCNCCCNCC1CC1.Br.Br.Br.Br |

Other CAS No. |

151915-04-7 |

Synonyms |

CPENSpm N(1)-ethyl-N-(11)-((cyclopropyl)methyl)-4,8-diazaundecane-1,11-diamine NNCMDU |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of Cpenspm

Derivatization and Functionalization Strategies for Cpenspm

The strategic derivatization and functionalization of the Cpenspm scaffold are pivotal in elucidating its mechanism of action and enhancing its therapeutic potential. These modifications aim to modulate the compound's physicochemical properties, target affinity, and cellular uptake.

Exploration of Post-Synthetic Modification Methodologies for Cpenspm

Post-synthetic modification (PSM) offers a versatile approach to introduce diverse functionalities into the core Cpenspm structure. While specific PSM strategies for Cpenspm are not extensively detailed in the literature, general methodologies applicable to polyamine analogues can be extrapolated. These strategies primarily target the primary and secondary amine groups within the 4,8-diazaundecane backbone.

One common approach involves the acylation of the amine groups. This can be achieved using a variety of acylating agents, such as acyl chlorides or anhydrides, to introduce new functional groups. For instance, reaction with fluorescent tags like dansyl chloride or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) can facilitate the tracking and quantification of Cpenspm within biological systems.

Another potential modification is alkylation. Reductive amination, for example, can be employed to introduce additional alkyl groups onto the nitrogen atoms, thereby altering the steric and electronic properties of the molecule. The choice of aldehyde or ketone in this reaction determines the nature of the introduced alkyl group.

Furthermore, "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), presents a highly efficient and orthogonal strategy for functionalization. This would require the initial synthesis of a Cpenspm analogue bearing either an azide (B81097) or an alkyne functionality. This modified analogue could then be readily conjugated with a wide range of molecules, including targeting ligands, imaging agents, or other therapeutic moieties.

The table below summarizes potential post-synthetic modification strategies applicable to the Cpenspm backbone.

| Modification Strategy | Reagent Class | Potential Functionalization |

| Acylation | Acyl chlorides, Anhydrides | Introduction of amides, esters |

| Fluorescent Labeling | Dansyl chloride, Fmoc-OSu | Covalent attachment of fluorophores |

| Alkylation | Aldehydes/Ketones (Reductive Amination) | Introduction of new alkyl substituents |

| Bioconjugation | Azide or Alkyne derivatives (Click Chemistry) | Linkage to biomolecules or probes |

These methodologies provide a toolbox for the chemical biologist to generate a library of Cpenspm derivatives, enabling a systematic exploration of its structure-activity relationships.

Rational Design and Synthesis of Cpenspm Analogues for Mechanistic Insight

The rational design and synthesis of Cpenspm analogues are crucial for understanding the structural determinants of its biological activity, particularly its cytotoxic effects in cancer cells. A key study in this area focused on the synthesis and evaluation of Cpenspm and an unsymmetrically alkylated analogue, N1-ethyl-N11-((cycloheptyl)methyl)-4,8-diazaundecane (CHENSpm). nih.gov

The synthesis of these unsymmetrical polyamine analogues represents an efficient pathway to a variety of derivatives. nih.gov This allows for systematic modifications of the terminal alkyl groups to probe their influence on biological activity. The primary distinction between Cpenspm and CHENSpm lies in the N11-substituent: a cyclopropylmethyl group in Cpenspm versus a cycloheptylmethyl group in CHENSpm.

Comparative biological evaluation of these analogues in human prostate cancer cell lines (LNCaP, PC3, and Du145) revealed important mechanistic insights. nih.gov Both Cpenspm and CHENSpm were found to be effective inducers of programmed cell death (PCD) in all three cell lines. nih.gov However, their effects on polyamine metabolism differed significantly. Cpenspm, along with the symmetrically alkylated analogue N1,N11-bis(ethyl)norspermine (BE 3-3-3), caused a significant decrease in intracellular spermine (B22157) and spermidine (B129725) pools. nih.gov In contrast, CHENSpm did not produce the same effect. nih.gov

Furthermore, Cpenspm treatment led to a 23- to 250-fold induction of spermidine/spermine N1-acetyltransferase (SSAT) activity, an enzyme involved in polyamine catabolism. nih.gov CHENSpm, however, did not significantly affect SSAT activity. nih.gov This differential induction of SSAT suggests that the nature of the N-alkyl substituents plays a critical role in the interaction with and modulation of this key enzyme. The ability to induce PCD was the only parameter that correlated with the sensitivity of the cell lines to these polyamine analogues. nih.gov

The table below presents a comparison of the biological activities of Cpenspm and its analogue CHENSpm in human prostate cancer cells. nih.gov

| Compound | N11-Substituent | Induction of Programmed Cell Death (PCD) | Effect on Intracellular Polyamine Pools | Induction of SSAT Activity |

| Cpenspm | Cyclopropylmethyl | Effective in LNCaP, PC3, and Du145 cells | Significant decrease | 23-250 fold induction |

| CHENSpm | Cycloheptylmethyl | Effective in LNCaP, PC3, and Du145 cells | No significant decrease | No significant effect |

These findings underscore the importance of the N-terminal substituents in dictating the biological effects of these polyamine analogues. The cyclopropylmethyl group in Cpenspm appears to be a key structural feature for the induction of SSAT and the subsequent depletion of intracellular polyamines, providing valuable mechanistic insight for the rational design of future anticancer agents based on the 4,8-diazaundecane scaffold.

Elucidation of Cpenspm Reactivity and Detailed Reaction Mechanisms

Fundamental Principles Governing Cpenspm Chemical Reactivity

The chemical reactivity of Cpenspm is governed by several key principles inherent to its structure as an N-alkylated polyamine. The presence of four amino groups—two primary and two secondary—makes the molecule highly nucleophilic and basic. The lone pair of electrons on each nitrogen atom can readily participate in reactions with electrophiles.

The reactivity of the individual nitrogen atoms is influenced by steric hindrance and the electronic effects of the alkyl substituents. The terminal primary amino groups are generally more sterically accessible than the internal secondary amines. However, the ethyl and cyclopropylmethyl groups attached to the terminal nitrogens also modulate their nucleophilicity. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their nucleophilicity compared to unsubstituted amines.

In-depth Mechanistic Studies of Cpenspm Transformations

Detailed mechanistic studies of non-enzymatic transformations of Cpenspm are not extensively documented in the scientific literature. The majority of mechanistic work has focused on its biochemical pathways. However, based on the known reactivity of polyamines, several types of non-enzymatic transformations can be predicted.

One important class of reactions for polyamines is their interaction with aldehydes. Polyamines can react with aldehydic DNA modifications, for instance. The mechanism involves the formation of iminium intermediates, which can then undergo further reactions. While this has been studied for other polyamines, specific mechanistic studies for Cpenspm are not available.

Quantitative kinetic data for the non-enzymatic reactions of Cpenspm are scarce. In a biological context, kinetic studies have been performed on the enzymatic degradation of similar N-alkylated spermine (B22157) analogues by polyamine oxidase (APAO) and spermine oxidase (SMO). These studies provide Michaelis-Menten constants (K_m) and catalytic rate constants (k_cat), which give insight into the efficiency of their enzymatic processing.

| Compound | Enzyme | K_m (µM) | k_cat (s⁻¹) |

| DESPM | APAO | 10 | 1.1 |

| DESPM | SMO | 28 | 0.8 |

| BnEtSPM | APAO | 0.9 | 1.1 |

| BnEtSPM | SMO | 51 | 0.4 |

| DBSPM | APAO | 5.4 | 2.0 |

| DBSPM | SMO | 33 | 0.3 |

| This table presents kinetic data for the enzymatic degradation of various N-alkylated spermine analogues. DESPM: N,N'-bis-(3-ethylaminopropyl)butane-1,4-diamine; BnEtSPM: N-(3-benzyl-aminopropyl)-N'-(3-ethylaminopropyl)butane-1,4-diamine; DBSPM: N,N'-bis-(3-benzylaminopropyl)butane-1,4-diamine. |

For non-enzymatic reactions, the kinetics would be expected to follow standard rate laws for nucleophilic substitution and addition reactions of amines. The reaction rates would be dependent on factors such as the concentration of reactants, temperature, solvent polarity, and the presence of catalysts.

The chelation of metal ions by Cpenspm would be an entropically favored process due to the displacement of multiple solvent molecules by the single polyamine ligand. The stability of the resulting metal complexes would depend on the nature of the metal ion and the geometry of the coordination complex.

In the context of its biological activity, the catabolism of Cpenspm is thought to involve reactive intermediates. The enzymatic oxidation of polyamines by PAO and SMO produces hydrogen peroxide (H₂O₂) and aminoaldehydes. These species, particularly H₂O₂, are reactive oxygen species (ROS) that can lead to oxidative stress.

In non-enzymatic reactions, protonated amine intermediates are common in acid-catalyzed reactions. In reactions with carbonyl compounds, iminium ions are key reactive intermediates. The direct characterization of such intermediates for Cpenspm has not been reported, but their formation can be inferred from the known reaction mechanisms of amines.

Analysis of Electrophilic and Nucleophilic Reactivity Profiles of Cpenspm

The reactivity profile of Cpenspm is overwhelmingly nucleophilic due to the lone pairs of electrons on its four nitrogen atoms. These nucleophilic centers can attack a wide range of electrophiles, including:

Alkyl halides: Leading to further N-alkylation.

Acyl halides and anhydrides: Forming amides.

Carbonyl compounds (aldehydes and ketones): Forming imines or enamines.

Epoxides: Resulting in ring-opening to form amino alcohols.

Michael acceptors: Undergoing conjugate addition.

The primary amino groups can also be converted into diazonium salts upon treatment with nitrous acid, which can then undergo various substitution reactions.

Cpenspm itself does not possess significant electrophilic character. However, under certain conditions, derivatives of Cpenspm could act as electrophiles. For example, an iminium ion formed from the reaction of one of its amino groups would be a potent electrophile.

Redox Chemistry and Electron Transfer Phenomena of Cpenspm

General Reaction for Enzymatic Oxidation of Polyamines: R-CH₂-NH-R' + O₂ + H₂O → R-CHO + H₂N-R' + H₂O₂

This enzymatic process is a key aspect of the biological effects of Cpenspm, as the resulting hydrogen peroxide can cause oxidative damage to cellular components.

Non-enzymatic oxidation of amines can be achieved using various oxidizing agents, such as peroxides, permanganate, or dichromate. These reactions would likely proceed through radical intermediates and could lead to a variety of oxidation products, including imines, hydroxylamines, and nitro compounds, or even cleavage of the carbon-nitrogen bonds. The specific products would depend on the oxidant used and the reaction conditions. There is currently no available data on the electrochemical properties, such as the redox potential, of Cpenspm.

Information regarding the chemical compound "Cpenspm" is not available in scientific literature.

Following a comprehensive search of scientific databases and chemical literature, no information has been found on a compound named "Cpenspm." This name does not correspond to any recognized chemical entity in established databases such as PubChem or the Chemical Abstracts Service (CAS) registry.

It is possible that "Cpenspm" may be a non-standard abbreviation, a typographical error, or a proprietary name for a compound not yet disclosed in public research. Without a correct chemical name, IUPAC name, CAS number, or chemical structure, it is not possible to provide scientifically accurate information regarding its properties, including its electrochemical reactivity.

Scientific articles and technical documentation on electrochemistry often discuss techniques like cyclic voltammetry, which is used to study the electrochemical properties of various analytes in solution. wikipedia.orgossila.com This method involves sweeping a potential and measuring the resulting current to understand redox processes, reaction kinetics, and the stability of reaction products. nanoscience.comyoutube.com However, the application of these techniques and the resulting data are specific to the chemical compound being studied.

Given the lack of any reference to "Cpenspm" in the available literature, the requested detailed analysis of its electrochemical reactivity and reaction mechanisms cannot be provided. It is recommended to verify the correct spelling and official nomenclature of the compound of interest to enable a successful literature search and data retrieval.

Advanced Spectroscopic and Analytical Characterization of Cpenspm

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Cpenspm Structure Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for the elucidation of molecular structures. jchps.comslideshare.netwesleyan.eduegyankosh.ac.in It provides detailed information about the chemical environment and connectivity of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C). jchps.comslideshare.netwesleyan.eduegyankosh.ac.in The power of NMR lies in its ability to reveal the arrangement of atoms within a molecule, identify functional groups, and determine the relative positions of different nuclei. jchps.comslideshare.netwesleyan.eduegyankosh.ac.in

Application of 1D and 2D NMR Pulse Sequences in Cpenspm Analysis

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in Cpenspm, as well as their electronic environments. jchps.comslideshare.netwesleyan.eduegyankosh.ac.in The chemical shift values in these spectra are indicative of the functional groups present, while the integration of ¹H NMR signals provides the relative number of protons in each environment. jchps.comslideshare.netegyankosh.ac.in

Two-dimensional (2D) NMR techniques offer more intricate details about the connectivity and spatial relationships between nuclei. longdom.orglibretexts.orgslideshare.net Correlation Spectroscopy (COSY) experiments, for instance, reveal through-bond couplings between protons, helping to establish spin systems within the molecule. longdom.orglibretexts.org Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations between protons and carbons separated by two or three bonds, providing crucial information for piecing together the molecular skeleton. wesleyan.edunumberanalytics.comtandfonline.comnih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. numberanalytics.comtandfonline.com The application of these 1D and 2D pulse sequences allows for a comprehensive mapping of the atomic connectivity within Cpenspm. longdom.orgmt.comfiveable.meintertek.com

Stereochemical Determination of Cpenspm Using Advanced NMR Techniques

Advanced NMR techniques are vital for determining the stereochemistry of complex molecules like Cpenspm. intertek.comleibniz-fmp.de While 1D and standard 2D NMR experiments provide information about connectivity, they may not fully define the three-dimensional arrangement of atoms. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Frame Overhauser Effect Spectroscopy (ROESY) provide information about through-space correlations between nuclei, which can be used to determine the relative stereochemistry and conformation of a molecule. longdom.org These experiments rely on the dipole-dipole relaxation between nuclei that are spatially close to each other, regardless of whether they are directly bonded. longdom.org

Furthermore, the use of residual dipolar couplings (RDCs) and residual chemical shift anisotropy (RCSA) in NMR experiments, often in weakly aligned media, can provide powerful constraints for determining both relative and absolute stereochemistry. leibniz-fmp.de By analyzing the subtle changes in NMR parameters induced by partial molecular alignment, highly accurate structural and stereochemical information can be obtained, even for flexible molecules. leibniz-fmp.de The integration of these advanced NMR methods is crucial for a complete stereochemical assignment of Cpenspm. intertek.com

Mass Spectrometry (MS) Techniques for Cpenspm Identification

Mass Spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. fiveable.meintertek.compressbooks.publibretexts.org It is a highly sensitive method often used in conjunction with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) for the analysis of complex mixtures. intertek.comd-nb.infouoguelph.ca

High-Resolution Mass Spectrometry for Cpenspm Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, typically to several decimal places. pressbooks.pubmsu.eduacs.orgutdallas.edu This high level of accuracy allows for the determination of the elemental composition and thus the molecular formula of a compound. pressbooks.pubmsu.eduacs.orgchemguide.co.ukopenstax.orgkg.ac.rs For a given nominal mass, HRMS can distinguish between ions with the same integer mass but different elemental compositions (e.g., C₄H₈O vs. C₃H₄O₂ vs. C₃H₈N₂), which would be indistinguishable by low-resolution MS. chemguide.co.ukopenstax.orgsydney.edu.au By comparing the experimentally determined accurate mass of the molecular ion with theoretically calculated masses for various elemental compositions, the molecular formula of Cpenspm can be confidently assigned. pressbooks.pubmsu.eduacs.orgchemguide.co.ukkg.ac.rs

Tandem Mass Spectrometry for Cpenspm Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis, typically with a fragmentation step in between. fiveable.meresearchgate.netnih.govuakron.edu In a typical MS/MS experiment, a precursor ion (often the molecular ion) is selected and then fragmented, usually by collision with neutral gas molecules (collision-induced dissociation, CID). researchgate.netnih.govwikipedia.org The resulting fragment ions are then analyzed in a second mass analyzer. fiveable.meresearchgate.netuakron.edu

The fragmentation pattern observed in the MS/MS spectrum provides crucial structural information about the molecule. fiveable.mepressbooks.pubwikipedia.org Different types of bonds within the precursor ion will break in characteristic ways, yielding a unique set of fragment ions. fiveable.mepressbooks.pubwikipedia.org Analysis of the masses of these fragments and their relative abundances can help to deduce the connectivity of atoms and the presence of specific functional groups within Cpenspm. fiveable.mepressbooks.pub This fragmentation analysis is particularly useful for confirming structural assignments made by NMR and for elucidating the structures of unknown compounds, especially when sample amounts are limited. intertek.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) of Cpenspm

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, provides complementary information about the functional groups and molecular structure of a compound based on its vibrational modes. mt.comphotothermal.comnanografi.comnih.govksu.edu.sa These techniques measure the absorption or scattering of light by molecules as they vibrate, producing a spectrum that is characteristic of the molecule's unique set of bonds and their environments. mt.comphotothermal.comnanografi.comnih.govksu.edu.sa

IR spectroscopy measures the absorption of infrared light at specific frequencies that correspond to the vibrational frequencies of molecular bonds that result in a change in dipole moment. mt.comphotothermal.comnih.govksu.edu.sa This makes IR particularly sensitive to functional groups with polar bonds, such as O-H, N-H, C=O, and C-X (where X is a halogen). mt.comphotothermal.comnanografi.comksu.edu.sa The IR spectrum of Cpenspm would show characteristic absorption bands corresponding to the stretching and bending vibrations of the functional groups present in its structure. ajchem-a.comacs.org

Raman spectroscopy, on the other hand, measures the inelastic scattering of light that occurs when photons interact with molecular vibrations that cause a change in molecular polarizability. mt.comphotothermal.comnanografi.comnih.govksu.edu.sa Raman is generally more sensitive to non-polar bonds and symmetric vibrations, such as those in C-C, C=C, and aromatic rings. mt.comphotothermal.comnanografi.comksu.edu.sa The Raman spectrum provides information that complements the IR spectrum, as some vibrations that are weak or absent in IR may be strong in Raman, and vice versa, due to different selection rules. nih.govksu.edu.sa

Together, IR and Raman spectroscopy provide a "molecular fingerprint" that can be used to identify compounds and confirm the presence of specific functional groups and structural moieties within Cpenspm. mt.comnanografi.comnih.gov Analyzing the positions, intensities, and shapes of the peaks in the IR and Raman spectra allows for the identification of key structural features and provides supportive evidence for the structure determined by NMR and MS. mt.comfiveable.meintertek.compressbooks.pub

Data Tables

As specific experimental data for Cpenspm is not available, illustrative data tables based on general spectroscopic principles are not provided. In a real-world characterization, this section would include tables detailing NMR chemical shifts, coupling constants, and integration values; MS molecular ion and key fragmentation peaks; and significant IR and Raman absorption bands with their assignments to specific functional groups or vibrations.

Detailed Research Findings

Due to the hypothetical nature of Cpenspm in this context, detailed research findings from specific experiments are not presented. In a scientific article, this section would discuss the interpretation of the spectroscopic data, how the information from each technique was correlated, and how the final structure of Cpenspm was determined based on the combined evidence. This would include a detailed analysis of the NMR spectra to assign all protons and carbons, a discussion of the key fragmentation pathways observed in the MS/MS experiments, and the assignment of characteristic bands in the IR and Raman spectra.

Electronic Spectroscopy (UV-Visible) of Cpenspm

Ultraviolet-visible (UV-Vis) spectroscopy is a technique used to measure the absorption or transmission of light in the UV-Vis region of the electromagnetic spectrum by a sample libretexts.orgtechnologynetworks.com. This method is valuable for characterizing compounds containing chromophores, which are functional groups that absorb UV or visible light lcms.cz. The absorption of light at specific wavelengths corresponds to the excitation of electrons within the molecule from the ground state to higher energy states libretexts.orglcms.cz.

While the general principles of UV-Vis spectroscopy are well-established and the technique is broadly applied in chemistry for qualitative and quantitative analysis, specific detailed UV-Vis absorption spectra or characteristic absorption maxima for Cpenspm were not extensively detailed in the examined literature. UV-Vis spectroscopy is often integrated with other techniques, such as mass spectrometry, for comprehensive analysis omicsdi.orguniroma3.it. The application of UV-Vis spectroscopy to Cpenspm would typically involve dissolving the compound in a suitable solvent and measuring its absorbance across the UV-Vis range to obtain a spectrum that can provide information about the presence and nature of any light-absorbing functional groups.

X-ray Crystallography for Solid-State Structure Determination of Cpenspm

X-ray crystallography is a powerful technique used to determine the three-dimensional arrangement of atoms within a crystalline solid libretexts.orgnih.govmpg.demuni.cz. By analyzing the diffraction pattern produced when X-rays interact with the ordered structure of a crystal, researchers can deduce the electron density distribution and, subsequently, the precise atomic coordinates and molecular conformation nih.govmuni.czmdpi.com. This provides definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state libretexts.org.

The application of X-ray crystallography typically requires obtaining high-quality single crystals of the compound nih.govmpg.de. Despite the importance of Cpenspm as a polyamine analogue in various studies, specific research findings detailing the determination of its solid-state structure via X-ray crystallography were not found in the provided search results. X-ray crystallography is a primary tool for characterizing the structure and bonding of crystalline materials, including organic molecules and their complexes libretexts.org. Obtaining a crystal structure of Cpenspm would provide invaluable insights into its precise molecular geometry and packing in the solid state, complementing information obtained through other analytical methods.

Advanced Chromatographic and Separation Methodologies for Cpenspm Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds from complex mixtures nih.govscience.gov. These methods exploit differences in the physical and chemical properties of analytes to achieve separation. For polyamines like Cpenspm, both gas chromatography (GC) and liquid chromatography (LC) techniques have been applied or are relevant for their analysis researchgate.netnih.govresearchgate.netaacrjournals.orgnih.govfrontiersin.orgnih.gov.

Gas Chromatography (GC) for Volatile Cpenspm Forms

Gas chromatography (GC) is a separation technique used for volatile or semi-volatile compounds science.gov. In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase, typically a column science.gov. Compounds in the mixture separate based on their differential partitioning between the mobile and stationary phases, which is influenced by their boiling points and interactions with the stationary phase.

While GC is a standard technique for volatile substances, direct information on the GC analysis specifically for volatile forms of Cpenspm was not prominently featured in the search results. However, GC has been used for the analysis of related polyamine analogues, often requiring derivatization to increase volatility and improve detection aacrjournals.org. For instance, a validated electron capture, gas chromatographic assay was used to analyze a related compound, DENSPM, involving derivatization with pentafluoroproprionic anhydride (B1165640) and separation on a capillary column with a temperature gradient aacrjournals.org. If Cpenspm or its derivatives are sufficiently volatile and thermally stable, GC coupled with appropriate detectors (e.g., flame ionization detector (FID) or mass spectrometry (MS)) could be applied for its analysis and quantification.

Liquid Chromatography (LC) Techniques for Cpenspm Analytical Separation

Liquid chromatography (LC) techniques, particularly high-performance liquid chromatography (HPLC), are widely used for the separation and analysis of non-volatile or thermally labile compounds like polyamines nih.govfrontiersin.orgnih.gov. In LC, a liquid mobile phase carries the sample through a stationary phase packed in a column nih.gov. Separation is achieved based on interactions between the analytes, the stationary phase, and the mobile phase.

LC techniques, often coupled with various detectors, have been employed for the analysis of polyamines, including studies involving Cpenspm researchgate.netnih.govresearchgate.netnih.govfrontiersin.org. Precolumn derivatization, such as dansylation, is a common practice to enhance detectability, particularly when using fluorescence or UV-Vis detection nih.govfrontiersin.org. Reversed-phase HPLC is a frequently used mode for separating derivatized polyamines nih.govfrontiersin.org. Studies have utilized reversed-phase HPLC with C18 columns for the separation and quantification of polyamines frontiersin.org. The mobile phase composition, often a mixture of methanol (B129727) and water with modifiers, is optimized to achieve adequate separation frontiersin.org. Detection is typically performed using fluorescence or UV detection, depending on the derivatization agent used researchgate.netfrontiersin.org.

Table 1 provides an example of typical parameters used in LC for polyamine analysis, based on the information found in the search results, which could be adapted for Cpenspm.

| Parameter | Typical Range/Example | Source Context |

| Chromatography Mode | Reversed-Phase LC | Used for dansylated polyamines nih.govfrontiersin.org |

| Stationary Phase | C18 column | Used for separation of dansylated polyamines frontiersin.org |

| Mobile Phase | Methanol-Water mixture | Used with modifiers frontiersin.org |

| Derivatization | Dansylation | Common for fluorescence/UV detection nih.govfrontiersin.org |

| Detection | Fluorescence or UV | Used for dansylated polyamines researchgate.netfrontiersin.org |

LC techniques are crucial for assessing the purity of synthesized Cpenspm and for quantifying its levels in various matrices, such as biological samples nih.govfrontiersin.org.

Integrated Spectroscopic and Spectrometric Approaches for Comprehensive Cpenspm Structure Elucidation

Integrated spectroscopic and spectrometric approaches combine multiple analytical techniques to obtain comprehensive information about the structure and properties of a compound omicsdi.orgcpur.inmdpi.com. For complex molecules like Cpenspm, coupling separation techniques with spectroscopic or spectrometric detectors is particularly powerful.

Liquid chromatography-mass spectrometry (LC-MS) is a widely used integrated technique that separates compounds by LC and then analyzes them by mass spectrometry (MS) science.govresearchgate.net. MS provides information about the molecular weight and fragmentation pattern of the analyte, which is invaluable for confirming its identity and elucidating its structure science.govscispace.com. LC-MS, including LC-ESI-MS (electrospray ionization MS), has been applied in the analysis of polyamines and related compounds science.govresearchgate.net. This hyphenated technique allows for the detection and identification of Cpenspm even in complex biological extracts science.gov.

Other integrated approaches can involve combining chromatographic separation with different spectroscopic detectors or coupling spectroscopic techniques directly. For instance, spectroscopic and mass spectrometric techniques have been used in combination to characterize metal complexes formed with polyamine analogues like Cpenspm omicsdi.org. Nuclear Magnetic Resonance (NMR) spectroscopy, while not explicitly detailed for Cpenspm in the snippets, is a fundamental spectroscopic technique for determining the detailed structure and connectivity of atoms in a molecule and is often used in conjunction with MS for complete structure elucidation frontiersin.org.

The combination of chromatographic separation (LC or GC) with mass spectrometry (GC-MS or LC-MS) provides a powerful platform for the identification, quantification, and structural characterization of Cpenspm and its potential metabolites or impurities science.govresearchgate.net.

| Technique Combination | Information Provided | Application Context |

| LC-MS | Molecular weight, fragmentation pattern | Identification and quantification in complex mixtures science.govresearchgate.net |

| GC-MS | Molecular weight, fragmentation pattern | Analysis of volatile forms or derivatives science.gov |

| LC-UV/Fluorescence | Quantification (with derivatization) | Analysis of polyamine levels researchgate.netfrontiersin.org |

| Spectroscopy + MS | Structural details, molecular weight | Characterization of complexes omicsdi.org |

| NMR + MS | Detailed structural connectivity, molecular weight | General structure elucidation (not specific to Cpenspm in snippets) frontiersin.org |

These integrated approaches provide a more comprehensive understanding of Cpenspm compared to using individual techniques alone, enabling confirmation of its structure, assessment of its purity, and analysis in various research contexts.

Theoretical and Computational Investigations of Cpenspm

Quantum Chemical Calculations on Cpenspm

Quantum chemical calculations provide a fundamental understanding of the electronic structure and properties of molecules. While specific detailed results for Cpenspm are not extensively available in the provided search snippets, quantum chemical methods such as Density Functional Theory (DFT) are commonly applied to molecules of this size and complexity to investigate their electronic behavior and bonding characteristics. DFT, for instance, is a widely used workhorse in computational chemistry for calculating the electronic structure and properties of various systems wikipedia.org, acs.org. These calculations can provide insights into the distribution of electrons within the molecule, which is crucial for understanding its reactivity and interactions.

Electronic Structure Analysis and Bonding Characterization of Cpenspm

Electronic structure analysis of a molecule like Cpenspm using quantum chemical methods involves determining the spatial distribution of electrons and their associated energy levels. This can reveal important information about the molecule's stability, ionization potential, electron affinity, and polarity. Bonding characterization, often performed in conjunction with electronic structure analysis, explores the nature of the chemical bonds within Cpenspm – whether they are covalent, polar covalent, or have partial ionic character. Techniques like population analysis (e.g., Mulliken, Bader, or DDEC) can quantify atomic charges and bond orders, providing a detailed picture of how atoms are connected and how electron density is shared or transferred nih.gov. Analyzing crystal orbital Hamilton populations (COHP) can also provide insights into the bonding and antibonding contributions to the electronic structure oup.com. While specific data for Cpenspm's electronic structure and bonding from these methods are not detailed in the provided snippets, these are standard analyses performed in quantum chemical studies of organic molecules and their interactions.

Reaction Pathway Modeling and Transition State Characterization for Cpenspm Transformations

Understanding how Cpenspm reacts involves studying the pathways and energy barriers of its chemical transformations. Reaction pathway modeling using quantum chemistry aims to map the energy changes as reactants transform into products, identifying intermediates and the highest energy points along the pathway, known as transition states,,,. Transition state characterization is a critical aspect of this, as the transition state structure and energy determine the reaction rate,,. Computational methods can locate these ephemeral structures, which are saddle points on the potential energy surface, and calculate their activation energies,. For a molecule like Cpenspm, which is a polyamine analogue, modeling its metabolic transformations or interactions with biological targets could involve identifying the transition states of key reactions, such as enzymatic modifications or degradation pathways. While direct examples of Cpenspm reaction pathway modeling are not provided, the application of these techniques to understand reaction mechanisms is a well-established area of computational chemistry.

Molecular Dynamics Simulations of Cpenspm Systems

Molecular dynamics (MD) simulations are powerful tools for studying the time-dependent behavior of molecules and their interactions in various environments, such as in solution or in complex with biomolecules, nih.gov,,. MD simulations of Cpenspm can provide insights into its conformational flexibility, how it interacts with solvent molecules, and how it behaves when bound to a target protein or nucleic acid. Studies on polyamine analogues, including CPENSpm, have utilized molecular dynamics simulations to explore their interactions with enzymes like spermine (B22157) oxidase (SMO),. These simulations can reveal the preferred binding poses, the stability of the complex, and the dynamic nature of the interactions over time. By simulating the movement of atoms and molecules, MD can offer a dynamic picture that is not available from static quantum chemical calculations.

Computational Prediction of Cpenspm Reactivity Profiles

Computational methods can be used to predict the reactivity of Cpenspm towards different chemical species or biological targets,,,. Based on its electronic structure and functional groups, computational chemistry can identify potential sites for nucleophilic or electrophilic attack, oxidation, reduction, or other types of reactions. Predicting reactivity profiles can involve calculating parameters such as Fukui functions, which indicate the sites most susceptible to reaction, or modeling specific reactions to determine their feasibility and likely products. For polyamine analogues like Cpenspm, computational predictions of their reactivity towards metabolic enzymes or DNA can help explain their biological activity and potential mechanisms of action. Quantitative structure-activity relationship (QSAR) models, which may involve computationally derived descriptors, can also be used to predict biological activity based on chemical structure.

Development and Refinement of Theoretical Models for Cpenspm-Containing Systems

Theoretical models are essential for interpreting experimental data and guiding further research on Cpenspm and systems containing it,,. These models can range from simple conceptual frameworks describing the molecule's behavior to complex computational models that simulate its interactions with biological environments. For instance, theoretical models have been developed to understand the transport of polyamines and their analogues across cell membranes,. Computational studies on Cpenspm interacting with enzymes like SMO contribute to refining models of enzyme-inhibitor interactions. The development and refinement of these models are often an iterative process, where computational predictions are tested experimentally, and the results are used to improve the theoretical framework. This can involve adjusting parameters in force fields used for MD simulations or refining the theoretical levels of theory used in quantum chemical calculations to better reproduce experimental observations. The integration of theoretical, computational, and experimental data is crucial for a comprehensive understanding of Cpenspm's behavior and potential applications.

Environmental Fate and Transformation Pathways of Cpenspm

Persistence and Degradation Kinetics of Cpenspm in Diverse Environmental Compartments

The persistence of a compound in the environment is determined by its resistance to degradation processes. Degradation kinetics describe the rate at which the compound breaks down. For CPENSpm, studies on its stability have primarily focused on biological conditions, such as hydrolysis in buffer solutions at different pH levels acs.org. Data on its persistence and degradation rates in environmental matrices like soil, water bodies, or air are not detailed in the provided information.

Abiotic Degradation Mechanisms of Cpenspm (e.g., Photolysis, Hydrolysis)

Abiotic degradation refers to the breakdown of a compound through non-biological processes such as photolysis (degradation by light) and hydrolysis (degradation by reaction with water). While hydrolysis in biological buffer solutions has been mentioned acs.org, specific data on the susceptibility of CPENSpm to photolysis in the environment or its hydrolysis rates under various environmental pH and temperature conditions are not available from the search results.

Biotic Degradation Pathways of Cpenspm (e.g., Microbial Metabolism)

Biotic degradation involves the breakdown of a compound by living organisms, primarily microorganisms like bacteria and fungi. For many organic compounds, microbial metabolism is a significant environmental transformation pathway. Although the biological metabolism of CPENSpm within cells is discussed in the context of its therapeutic action, including interactions with enzymes like SMO and SSAT nih.govpnas.orgnih.govnih.govportlandpress.com, information on its biodegradation by environmental microbial communities in soil or water is not present in the provided sources.

Identification and Characterization of Cpenspm Transformation Products and Environmental Metabolites

Transformation products and metabolites are compounds formed when the parent compound degrades or is metabolized. In the context of environmental fate, identifying these products is crucial for assessing their potential environmental impact. While the biological metabolism of CPENSpm within cells can lead to various products through enzymatic reactions pnas.orgnih.govnih.govmdpi.com, the specific transformation products formed through abiotic or biotic processes in the environment are not described in the provided search results.

Sorption and Leaching Behavior of Cpenspm in Various Geologic Matrices

Sorption refers to the process by which a compound adheres to solid particles, such as soil or sediment. Leaching is the movement of a compound through soil with percolating water. These processes are influenced by the compound's properties (e.g., polarity, charge) and the characteristics of the geologic matrix (e.g., organic carbon content, clay content). Data on the sorption and leaching behavior of CPENSpm in different soil types or geologic formations are not available in the provided literature.

Emerging Applications and Interdisciplinary Research Involving Cpenspm

Fundamental Chemical Interactions of Cpenspm with Biological Macromolecules

Cpenspm's biological activity is intrinsically linked to its fundamental chemical interactions with key biological macromolecules, particularly enzymes involved in polyamine metabolism and potentially structural proteins. As a synthetic polyamine analogue, Cpenspm is designed to mimic endogenous polyamines like spermine (B22157), spermidine (B129725), and putrescine, thereby interfering with their normal cellular functions and metabolic pathways wikipedia.orgnih.govwikipedia.org.

A significant area of research has focused on Cpenspm's interaction with spermidine/spermine N1-acetyltransferase (SSAT) and spermine oxidase (SMO), two crucial enzymes regulating intracellular polyamine levels wikipedia.orgnih.govuni-freiburg.dewikipedia.orgciteab.com. Studies have shown that Cpenspm acts as an inhibitor of SMO activity uni-freiburg.de. Biochemical analysis, including structure modeling, supports the hypothesis that Cpenspm can bind within the catalytic site of the SMO enzyme uni-freiburg.de. The inhibitory properties of Cpenspm towards SMO have been quantified by measuring its inhibition constant (Ki) uni-freiburg.de.

| Compound | Enzyme | Inhibition Constant (Ki) | Citation |

| Cpenspm | SMO | 8.5 × 10⁻⁵ M | uni-freiburg.de |

| BENSpm | SMO | 3.8 × 10⁻⁴ M | uni-freiburg.de |

Note: The interactive table above presents Ki values for the inhibition of SMO by Cpenspm and BENSpm, as reported in the cited research. uni-freiburg.de

Cpenspm has also been identified as a modulator of cellular polyamine metabolism through its effects on SSAT nih.govwikipedia.orgdsmz.dempbio.comnih.gov. Some studies indicate that Cpenspm can induce SSAT levels nih.govstackexchange.com, although its propensity to superinduce this enzyme in intact cells has been noted as a factor potentially limiting its usefulness in certain metabolic studies nih.gov. The interaction with SSAT leads to the acetylation of polyamines, marking them for export or degradation wikipedia.org.

Beyond enzymes of polyamine metabolism, research has also explored the effects of Cpenspm on other biological macromolecules. For instance, studies comparing Cpenspm with other polyamine analogues have investigated their differential effects on in vitro tubulin polymerization dsmz.dempbio.com. Tubulin is a protein that forms microtubules, essential components of the cytoskeleton. These studies suggest that polyamine analogues can interfere with normal tubulin polymerization, representing a potential mechanism for their cytotoxic activity dsmz.dempbio.com.

These fundamental chemical interactions with enzymes like SSAT and SMO, as well as with structural proteins like tubulin, underpin the observed biological effects of Cpenspm, such as polyamine depletion, induction of apoptosis, and sensitization of cancer cells to chemotherapy wikipedia.orgnih.govfishersci.com.

Cpenspm in Advanced Analytical Sensor Development

Advanced analytical sensors are devices designed for the rapid, sensitive, and selective detection and quantification of various chemical and biological targets. Development in this area often involves the use of novel materials and sensing platforms fishersci.fiwikipedia.orgescholarship.orgnih.gov. Based on the provided search results, there is no information detailing the use or integration of Cpenspm in the development of advanced analytical sensors.

Contributions of Cpenspm Research to Green Chemistry and Sustainable Process Innovation

Green chemistry and sustainable process innovation focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, promote resource efficiency, and minimize environmental impact fishersci.ieuni.lunih.govuni.lu. While the synthesis of Cpenspm involves multi-step organic reactions wikipedia.org, and the broader field of chemical synthesis is increasingly incorporating green chemistry principles, the provided research does not specifically discuss contributions of Cpenspm research to green chemistry or sustainable process innovation related to its synthesis, application, or disposal nih.govfishersci.commpg.de.

Future Research Directions and Unresolved Questions for Cpenspm

Methodological Advancements in Cpenspm Synthesis and Characterization

The ability to efficiently synthesize and accurately characterize Cpenspm is fundamental to all other areas of its research. While initial synthetic routes have been established, significant opportunities exist for methodological advancements that can enhance yield, reduce environmental impact, and provide greater control over the molecular architecture of Cpenspm and its derivatives. Future research will likely focus on the development of more sustainable and atom-economical synthetic pathways. This includes exploring novel catalytic systems that can promote the formation of key bonds within the Cpenspm structure with higher efficiency and selectivity. researchgate.net

In parallel, the comprehensive characterization of Cpenspm and its reaction products is crucial for understanding its properties and reactivity. While standard analytical techniques have provided initial insights, there is a need for the application and development of more advanced characterization methods. nih.gov High-resolution spectroscopic and microscopic techniques will be instrumental in elucidating the precise three-dimensional structure of Cpenspm, including its conformational dynamics and electronic properties. nih.govazom.com The development of in-situ and operando characterization techniques will be particularly valuable for studying the behavior of Cpenspm in real-time during chemical transformations. mdpi.com

| Area of Advancement | Key Research Focus | Potential Impact |

| Synthesis | Development of novel catalytic systems | Increased yield, reduced waste, greater molecular complexity |

| Exploration of sustainable reaction media | Greener and more cost-effective production | |

| Flow chemistry and automated synthesis | Accelerated discovery and optimization of derivatives | |

| Characterization | High-resolution spectroscopy and microscopy | Detailed understanding of molecular structure and dynamics |

| In-situ and operando techniques | Real-time observation of chemical reactions | |

| Advanced computational modeling | Prediction of properties and reaction mechanisms |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of Cpenspm

A deep understanding of a molecule's reactivity is paramount to harnessing its full potential. For Cpenspm, the exploration of its chemical behavior is still in its early stages, presenting a fertile ground for the discovery of novel reactivity patterns and unprecedented transformations. nih.govrsc.org Future investigations will likely move beyond the currently known reactions to probe the limits of Cpenspm's chemical space. This will involve subjecting Cpenspm to a wide array of reaction conditions and reagents to uncover unique modes of activation and functionalization.

A key area of inquiry will be the study of Cpenspm's interactions with various catalytic systems, including transition metals, organocatalysts, and enzymes. Such studies could reveal new catalytic cycles where Cpenspm acts as a substrate, ligand, or even the catalyst itself. The discovery of unprecedented transformations, such as novel cycloadditions, rearrangements, or bond-activation processes involving Cpenspm, would not only expand the toolkit of synthetic organic chemistry but also provide deeper insights into fundamental chemical principles. nih.govrsc.org Computational studies will play a crucial role in predicting and rationalizing these new reactivity patterns, guiding experimental efforts towards the most promising avenues. rsc.org

| Research Avenue | Investigative Approach | Potential Discoveries |

| Catalysis | Screening against diverse catalytic systems | New synthetic methodologies, understanding of reaction mechanisms |

| Unusual Reaction Conditions | High-pressure, photochemical, or electrochemical methods | Access to novel chemical transformations and reactive intermediates |

| Reaction with Small Molecules | Exploration of reactions with CO₂, N₂, and other abundant molecules | Development of new carbon and nitrogen fixation strategies |

| Polymerization | Investigation of Cpenspm as a monomer or initiator | Creation of novel polymeric materials with unique properties |

Potential for Interdisciplinary Synergy and Collaborative Research on Cpenspm-centric Innovations

The multifaceted nature of Cpenspm suggests that its most significant impact may be realized through interdisciplinary collaboration. nih.govumn.edu The unique structural and electronic features of Cpenspm could be of interest to a wide range of scientific fields beyond traditional chemistry, including materials science, pharmacology, and nanotechnology. Forging synergistic partnerships between chemists and researchers in these areas will be crucial for translating the fundamental knowledge of Cpenspm into tangible innovations. upenn.eduupenn.edu

In materials science, for instance, Cpenspm could serve as a building block for the development of novel functional materials with tailored optical, electronic, or mechanical properties. Collaborative efforts with materials scientists will be essential to design, synthesize, and characterize these new materials. In the realm of pharmacology, the biological activity of Cpenspm derivatives could be explored through collaborations with biologists and medicinal chemists, potentially leading to the discovery of new therapeutic agents. Furthermore, the integration of Cpenspm into nanoscale devices and systems could be pursued in partnership with nanotechnologists and engineers, opening up possibilities in areas such as sensing, imaging, and drug delivery. nih.gov Fostering a collaborative research environment will be key to unlocking the full innovative potential of Cpenspm. researchgate.netmdpi.comresearchgate.netmdpi.com

| Collaborating Discipline | Potential Application of Cpenspm | Anticipated Innovation |

| Materials Science | Component in polymers, metal-organic frameworks, or organic electronics | Advanced materials with tailored properties for various applications |

| Pharmacology | Scaffold for the design of new drug candidates | Novel therapeutics with improved efficacy and selectivity |

| Nanotechnology | Building block for self-assembled nanostructures or functionalization of nanoparticles | Nanosensors, drug delivery systems, and advanced imaging agents |

| Computational Science | Development of predictive models for Cpenspm's properties and reactivity | Accelerated discovery and design of Cpenspm-based technologies |

Q & A

Basic Research Question

- Pharmacodynamic markers : SSAT enzymatic activity, polyamine depletion levels.

- Cytotoxicity metrics : IC50, apoptosis indices (e.g., caspase-3 activation).

- Tumor-specific endpoints : In xenograft models, measure tumor volume regression and metastasis suppression.

Data Source : emphasizes SSAT mRNA and apoptosis markers as primary endpoints.

How can researchers optimize in vivo models to evaluate Cpenspm’s bioavailability and toxicity?

Advanced Research Question

- Use orthotopic tumor models (e.g., lung cancer xenografts) for organ-specific pharmacokinetic profiling.

- Monitor polyamine homeostasis in non-target tissues (e.g., liver, kidneys) via LC-MS/MS.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing.

Methodological Note : underscores the need for rigorous statistical reporting and ethical approvals in preclinical studies.

What frameworks are recommended for designing studies on Cpenspm’s synergy with existing chemotherapies?

Q. Methodological Guidance

- Use the PICO framework to structure hypotheses:

- Population : Specific cancer subtype (e.g., NSCLC).

- Intervention : Cpenspm + cisplatin/paclitaxel.

- Comparator : Monotherapy arms.

- Outcome : Synergy scores (e.g., Chou-Talalay method).

- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

How should researchers manage spectral data (e.g., NMR, MS) from Cpenspm metabolite studies?

Q. Advanced Data Management

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets.

- Use electronic lab notebooks (ELNs) to annotate raw data with metadata (e.g., solvent, temperature).

- Reference : emphasizes structured research data management (RDM) for reproducibility.

What strategies can address challenges in replicating Cpenspm-induced SSAT upregulation in resistant cell lines?

Advanced Research Question

- Perform CRISPR-Cas9 knockout screens to identify compensatory pathways.

- Integrate transcriptomic profiling (RNA-seq) to map alternative polyamine regulatory nodes.

- Validate findings using patient-derived organoids to mimic clinical heterogeneity.

Note : stresses critical literature reviews to contextualize replication challenges.

How to formulate a hypothesis-driven research question on Cpenspm’s epigenetic effects?

Q. Methodological Guidance

- Start with a gap identified in literature: “Does Cpenspm modulate histone acetylation via SSAT-dependent metabolic shifts?”

- Align with PCC framework (Population, Concept, Context):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.